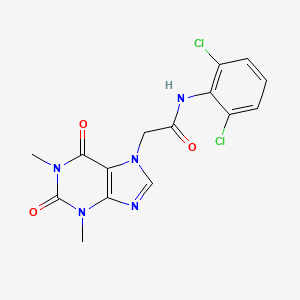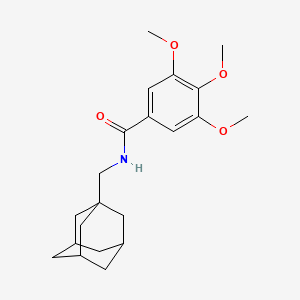![molecular formula C17H25N3O3 B4446121 N-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-3-methoxybenzamide](/img/structure/B4446121.png)
N-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-3-methoxybenzamide
Descripción general
Descripción
N-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-3-methoxybenzamide, also known as EPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. EPPB is a small molecule inhibitor that has been shown to target a specific protein, which is involved in various cellular processes.
Mecanismo De Acción
N-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-3-methoxybenzamide inhibits the activity of STAT3 by binding to a specific site on the protein. STAT3 is a transcription factor that regulates the expression of genes involved in cell growth, survival, and differentiation. In cancer cells, STAT3 is often overactivated, leading to uncontrolled cell growth and survival. By inhibiting the activity of STAT3, N-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-3-methoxybenzamide can block the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-3-methoxybenzamide has been shown to have various biochemical and physiological effects in cells. In addition to inhibiting the activity of STAT3, N-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-3-methoxybenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the expression of genes involved in inflammation. N-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-3-methoxybenzamide has also been shown to inhibit the replication of certain viruses, such as hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-3-methoxybenzamide in lab experiments is its specificity for STAT3. N-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-3-methoxybenzamide has been shown to selectively inhibit the activity of STAT3, without affecting other signaling pathways in cells. This specificity makes N-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-3-methoxybenzamide a valuable tool for studying the role of STAT3 in various cellular processes. However, one limitation of using N-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-3-methoxybenzamide in lab experiments is its solubility. N-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-3-methoxybenzamide is not very soluble in water, which can make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for the use of N-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-3-methoxybenzamide in scientific research. One potential direction is the development of more potent and selective inhibitors of STAT3. Another direction is the investigation of N-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-3-methoxybenzamide's potential use in combination with other cancer therapies, such as chemotherapy or immunotherapy. N-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-3-methoxybenzamide could also be investigated for its potential use in the treatment of other diseases, such as autoimmune disorders or viral infections. Overall, N-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-3-methoxybenzamide has shown promise as a valuable tool for studying the role of STAT3 in various cellular processes, and for the development of novel cancer therapies.
Aplicaciones Científicas De Investigación
N-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-3-methoxybenzamide has been used in various scientific research applications, particularly in the field of cancer research. The compound has been shown to inhibit the activity of a protein called STAT3, which is involved in the development and progression of various types of cancer. N-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-3-methoxybenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been shown to sensitize cancer cells to chemotherapy. N-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-3-methoxybenzamide has also been investigated for its potential use in the treatment of other diseases, such as inflammatory disorders and viral infections.
Propiedades
IUPAC Name |
N-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-3-19-9-11-20(12-10-19)16(21)7-8-18-17(22)14-5-4-6-15(13-14)23-2/h4-6,13H,3,7-12H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMVEQHRMSWEEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CCNC(=O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(anilinocarbonyl)amino]-2-chloro-N-cyclohexylbenzamide](/img/structure/B4446038.png)
![3-[(methylsulfonyl)amino]-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4446040.png)

![2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide](/img/structure/B4446064.png)
![4-[allyl(methylsulfonyl)amino]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4446084.png)
![ethyl 1-({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B4446085.png)

![5-oxo-3-phenyl-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446106.png)
![2-{[(3,4-dimethylphenyl)acetyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4446110.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(2-pyridinyl)propanamide](/img/structure/B4446117.png)
![methyl 1-{3-methyl-4-[(phenylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate](/img/structure/B4446128.png)
![methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate](/img/structure/B4446137.png)

